molecular formula C20H40O11 B14072117 Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Cat. No.: B14072117
M. Wt: 456.5 g/mol
InChI Key: FWIYJNVNFINLSA-UHFFFAOYSA-N
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Description

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a complex organic compound with the molecular formula C8H16O5 . It is known for its unique structure, which includes multiple ethoxy groups, making it a versatile compound in various chemical applications.

Preparation Methods

The synthesis of Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate typically involves the reaction of propanoic acid with multiple ethylene glycol units. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves its interaction with various molecular targets. The multiple ethoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence the compound’s effects .

Comparison with Similar Compounds

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate can be compared with similar compounds such as:

    Octaethylene glycol: Similar in structure but lacks the ester group.

    Polyethylene glycol (PEG): A polymer with repeating ethylene glycol units, used in various applications.

    Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate: A simpler version with fewer ethoxy groups.

The uniqueness of this compound lies in its extended ethoxy chain, which provides enhanced solubility and reactivity compared to its simpler counterparts.

Properties

Molecular Formula

C20H40O11

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C20H40O11/c1-23-20(22)2-4-24-6-8-26-10-12-28-14-16-30-18-19-31-17-15-29-13-11-27-9-7-25-5-3-21/h21H,2-19H2,1H3

InChI Key

FWIYJNVNFINLSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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